molecular formula C9H12N8O B6768063 N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]-2H-triazole-4-carboxamide

N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]-2H-triazole-4-carboxamide

Cat. No.: B6768063
M. Wt: 248.25 g/mol
InChI Key: YLJXRIFCMAEZSO-UHFFFAOYSA-N
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Description

N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]-2H-triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a triazole ring, and a carboxamide group, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N8O/c18-9(7-3-11-14-12-7)10-4-8-13-15-16-17(8)5-6-1-2-6/h3,6H,1-2,4-5H2,(H,10,18)(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJXRIFCMAEZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=NN=N2)CNC(=O)C3=NNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]-2H-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole and triazole rings. Common synthetic routes include:

    Cyclization Reactions: Formation of the tetrazole ring through cyclization of nitriles with azides under acidic or basic conditions.

    Alkylation: Introduction of the cyclopropylmethyl group via alkylation reactions using appropriate alkyl halides.

    Amidation: Formation of the carboxamide group through amidation reactions involving carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]-2H-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole and triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the tetrazole and triazole rings, while reduction may lead to the formation of reduced amine derivatives.

Scientific Research Applications

N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]-2H-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]-2H-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis.

Comparison with Similar Compounds

N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]-2H-triazole-4-carboxamide can be compared with other similar compounds, such as:

    Tetrazole Derivatives: Compounds with similar tetrazole rings but different substituents.

    Triazole Derivatives: Compounds with triazole rings and varying functional groups.

    Carboxamide Compounds: Molecules featuring carboxamide groups with different ring structures.

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